molecular formula C13H23NO3 B1392953 Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol CAS No. 273207-58-2

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol

Cat. No.: B1392953
CAS No.: 273207-58-2
M. Wt: 241.33 g/mol
InChI Key: WPHYDBXMMSEFTR-FGWVZKOKSA-N
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Biochemical Analysis

Biochemical Properties

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, which can have downstream effects on metabolic processes. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The extent of these effects can diminish over time as the compound degrades .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as it may accumulate in certain tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound is often directed to particular compartments or organelles within the cell, such as the mitochondria or the nucleus . Targeting signals and post-translational modifications play a crucial role in directing this compound to these locations . The subcellular localization of this compound can enhance its interactions with specific biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

The synthesis of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. The process often involves the use of chiral catalysts and reagents to achieve the desired stereoselectivity . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity while minimizing costs and environmental impact.

Properties

IUPAC Name

tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYDBXMMSEFTR-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129649
Record name 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273207-58-2
Record name 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate (0.8 g, 3.6 mmol) in dry THF (30 mL) at 0° C. was added a solution of borane-THF complex (4.7 mL, 1 M) and the resulting reaction was allowed to stir at room temperature for 48 hrs. The reaction was cooled to 0° C. then treated with NaOH (5.4 mL, 2 M) and hydrogen peroxide solution (1.8 mL, 35%). After stirring at room temperature for 3 hrs, the resulting mixture was extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine (50 mL×3), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by SGC (eluting with petroleum ether/ethyl acetate=20/1) to give the desired product (0.9 g, 90%). LCMS (ESI) m/z: 239.9 [M−H]−.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Reactant of Route 2
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Reactant of Route 3
Reactant of Route 3
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Reactant of Route 4
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Reactant of Route 5
Reactant of Route 5
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Reactant of Route 6
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol

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